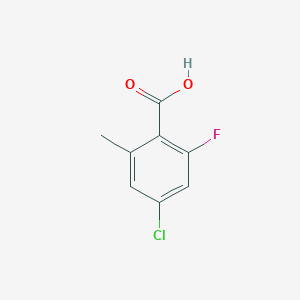

4-Chloro-2-fluoro-6-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-fluoro-6-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of this compound can be achieved from 4-chlorobenzoic acid via a multi-step reaction process .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6ClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . The storage temperature is room temperature .科学的研究の応用

Building Blocks in Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, demonstrates its utility as a multireactive building block for heterocyclic oriented synthesis (HOS). It facilitates the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This versatility underscores the potential of such chloro-fluoro benzoic acids in synthesizing diverse libraries crucial for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Analytical Chemistry and Detection Applications

In analytical chemistry, derivatives of chloro-fluoro benzoic acid are employed for the bifunctional fluorescent quenching detection of specific ions and compounds, indicating their role in developing sensitive detection methods. For instance, a study introduced a synthesized compound as an efficient sensor for 2,4,6-trinitrophenol (TNP) and acetate ions, showcasing the compound's high efficiency and low detection limit (Ni et al., 2016).

Materials Science and Conductivity Enhancement

The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoic acids, including 4-fluorobenzoic acid, significantly enhances its conductivity. This advancement has implications for developing high-efficiency, ITO-free organic solar cells, illustrating the compound's contribution to improving renewable energy technologies (Tan et al., 2016).

Environmental Science: Parabens Degradation

Research into the environmental fate of parabens, which are esters of para-hydroxybenzoic acid, has highlighted the importance of understanding the degradation pathways and by-products of these widely used preservatives. Although not directly linked to 4-Chloro-2-fluoro-6-methylbenzoic acid, this line of inquiry underscores the relevance of studying the behavior of similar compounds in aquatic environments to assess their environmental impact and develop effective degradation strategies (Haman et al., 2015).

Safety and Hazards

作用機序

Target of Action

This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals and is known to have antimicrobial properties .

Mode of Action

Benzoic acid derivatives are often involved in reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

Benzoic acid derivatives can be involved in various biochemical reactions, including those at the benzylic position .

Pharmacokinetics

It is known that the compound has a molecular weight of 18859, and it is a white to yellow solid at room temperature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-6-methylbenzoic acid . For instance, the compound is stable at room temperature, and its reactivity may be influenced by the presence of other chemical agents .

特性

IUPAC Name |

4-chloro-2-fluoro-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTCBEJZILTBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride](/img/structure/B2760032.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760038.png)

![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2760040.png)

![2-[2-(Dimethylamino)ethoxy]acetic acid](/img/structure/B2760041.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2760050.png)